molecular formula C8H10N4 B11919570 1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine

1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine

Cat. No.: B11919570
M. Wt: 162.19 g/mol
InChI Key: VHLFLVAFEZHJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine can be synthesized through various methods. One common approach involves the cyclization of 2-aminopyridines with nitriles under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly reagents is preferred to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like NaBH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2

    Reduction: NaBH4, H2/Pd-C

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or hydrazines.

Mechanism of Action

The mechanism of action of 1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine is unique due to its specific triazole-pyridine fusion, which imparts distinct biological activities. Similar compounds include:

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-5-yl)ethanamine

InChI

InChI=1S/C8H10N4/c1-6(9)7-3-2-4-8-11-10-5-12(7)8/h2-6H,9H2,1H3

InChI Key

VHLFLVAFEZHJHF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=NN=CN21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.